

Spectroscopic Analysis of 4-Methyl-2-phenylpent-2-enal: A Technical Guide

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Compound of Interest

Compound Name: **4-Methyl-2-phenylpent-2-enal**

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **4-Methyl-2-phenylpent-2-enal**, a molecule of interest in flavor, fragrance, and synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive reference for the structural elucidation and characterization of this α,β -unsaturated aldehyde.

Spectroscopic Data Summary

The structural confirmation of **4-Methyl-2-phenylpent-2-enal** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

^1H Nuclear Magnetic Resonance (NMR) Data

^1H NMR spectroscopy provides detailed information about the proton environments within the molecule. The data presented here is consistent with the structure of **4-Methyl-2-phenylpent-2-enal**.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
Aldehydic H	~9.5	Singlet	-	1H
Aromatic H's	~7.3 - 7.5	Multiplet	-	5H
Vinylic H	~6.5	Doublet	~10	1H
Methine H	~2.8	Multiplet	-	1H
Methyl H's (isopropyl)	~1.1	Doublet	~7	6H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[1][2] The presence of signals in the aromatic, olefinic, and carbonyl regions are key indicators of the compound's structure.

Carbon Assignment	Chemical Shift (δ) [ppm]
Carbonyl C	~192
Vinylic C (α)	~138
Vinylic C (β)	~155
Aromatic C (quaternary)	~134
Aromatic C-H's	~128 - 130
Methine C	~30
Methyl C's (isopropyl)	~22

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Methyl-2-phenylpent-2-enal** shows characteristic absorption bands for an α,β -unsaturated aldehyde.^{[3][4]}

**Frequency (cm ⁻¹) **	Functional Group Assignment	Intensity
~3060	Aromatic C-H stretch	Medium
~2960	Aliphatic C-H stretch	Strong
~2870, ~2770	Aldehydic C-H stretch (Fermi doublet)	Medium
~1685	C=O stretch (conjugated aldehyde)	Strong
~1625	C=C stretch (conjugated)	Medium
~1600, ~1490, ~1450	Aromatic C=C stretch	Medium
~760, ~700	Aromatic C-H bend (monosubstituted)	Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **4-Methyl-2-phenylpent-2-enal** exhibits a clear molecular ion peak and characteristic fragment ions.^[1]

m/z	Relative Intensity (%)	Fragment Assignment
174	~40	[M] ⁺ (Molecular Ion)
173	~35	[M-H] ⁺
145	~20	[M-CHO] ⁺
131	~100	[M-C ₃ H ₇] ⁺ (Loss of isopropyl radical)
115	~50	[C ₉ H ₇] ⁺
103	~60	[C ₈ H ₇] ⁺
91	~45	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~30	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Methyl-2-phenylpent-2-enal** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s

- Spectral Width: 12 ppm
- Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 220 ppm
 - Temperature: 298 K
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **4-Methyl-2-phenylpent-2-enal** was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.
- Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.^[5]
- Acquisition:
 - Technique: Transmission
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32

- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean KBr plates was subtracted.

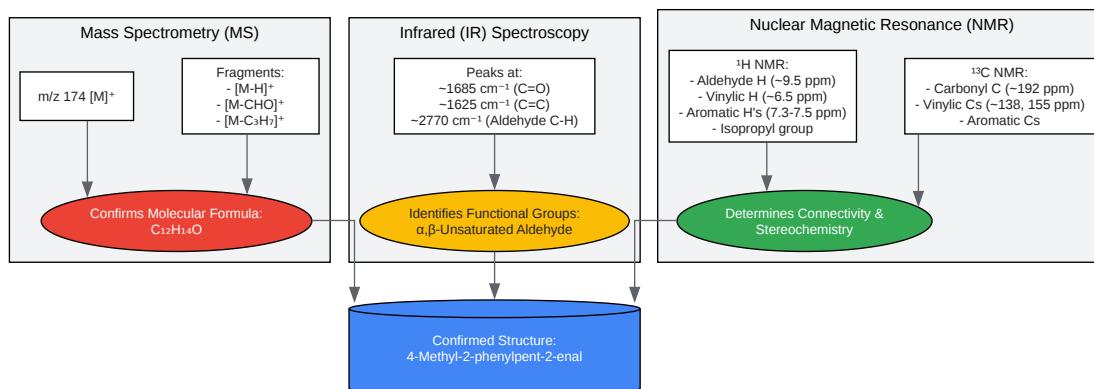
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in dichloromethane was injected.
- Instrumentation: A NIST Mass Spectrometry Data Center library was referenced for fragmentation patterns.^[1] The analysis was performed on a system operating in electron ionization (EI) mode.
- Acquisition:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: 40 - 400 amu
 - Source Temperature: 230 °C
- Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) and relative intensities of the ions were determined.

Structural Confirmation Workflow

The collective spectroscopic data provides a definitive confirmation of the structure of **4-Methyl-2-phenylpent-2-enal**. The logical workflow for this structural elucidation is depicted in the following diagram.

Structural Elucidation of 4-Methyl-2-phenylpent-2-enal

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Caption: Workflow for the structural confirmation of **4-Methyl-2-phenylpent-2-enal**.

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